Dihydro Lafutidine

描述

Dihydro Lafutidine is a derivative of Lafutidine, a second-generation histamine H2 receptor antagonist. It is primarily used in the treatment of gastrointestinal disorders such as gastric ulcers and gastroesophageal reflux disease. This compound exhibits enhanced pharmacological properties, including improved stability and bioavailability, making it a promising candidate for therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Dihydro Lafutidine involves multiple steps, starting from the preparation of key intermediates. One common method involves the reaction of (Z)-2-(4-((4-(piperidine-1-ylmethyl)pyridine-2-yl)oxo)but-2-alkene-1-yl)isoindoline-1,3-diketone with suitable reagents under controlled conditions . The reaction conditions typically include the use of solvents like tetrahydrofuran and catalysts such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound often employs aminolysis reactions. For instance, a method involves reacting a compound with hydroxylamine hydrochloride and sodium hydroxide to obtain the desired product . This method ensures high purity and yield, making it suitable for large-scale production.

化学反应分析

Types of Reactions: Dihydro Lafutidine undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

科学研究应用

Scientific Research Applications

Dihydro Lafutidine has garnered attention in various fields of scientific research:

- Chemistry : Utilized as a model compound for studying histamine H2 receptor antagonists and their interactions. Research has focused on the synthesis methods to minimize impurities during the production of Lafutidine, highlighting the significance of this compound as an analytical standard.

- Biology : Investigated for its effects on cellular signaling pathways and receptor binding. Studies have shown that it can influence gastric mucosal protection mechanisms, contributing to its potential therapeutic benefits in gastrointestinal health .

- Medicine : Explored for its potential in treating gastrointestinal disorders. Clinical studies have indicated that while this compound is effective, its efficacy may vary compared to other treatments such as proton pump inhibitors like lansoprazole .

- Industry : Employed in the development of pharmaceutical formulations and drug delivery systems. The compound's stability makes it a candidate for innovative drug formulation strategies aimed at enhancing therapeutic outcomes in patients with acid-related disorders.

Clinical Applications

This compound's clinical applications are primarily linked to its gastroprotective properties:

- Gastroesophageal Reflux Disease (GERD) : Clinical trials have compared this compound with other treatments like lansoprazole in patients with mild GERD. Results indicated that while both treatments reduced symptoms, this compound was found to be less effective than lansoprazole in terms of heartburn severity and patient satisfaction scores during maintenance therapy .

- Gastric Ulcers : The compound is also recognized for its protective effects on the gastric mucosa, making it a valuable option in managing gastric ulcers. Its ability to inhibit gastric acid secretion while promoting mucosal healing is critical in treatment protocols .

Comparative Efficacy

A comparative analysis of this compound against other histamine H2 receptor antagonists reveals notable differences:

| Compound | Mechanism | Efficacy in GERD | Efficacy in Gastric Ulcers | Stability & Bioavailability |

|---|---|---|---|---|

| This compound | H2 receptor antagonist | Inferior to lansoprazole | Effective | Enhanced |

| Famotidine | H2 receptor antagonist | Moderate | Effective | Standard |

| Ranitidine | H2 receptor antagonist | Moderate | Effective | Standard |

| Lansoprazole | Proton pump inhibitor | Superior | Effective | High |

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Study on Plasma Concentrations : A study involving healthy volunteers demonstrated that administration of this compound significantly increased plasma concentrations of calcitonin gene-related peptide and somatostatin, suggesting a potential mechanism for reducing postprandial acid secretion and enhancing gastroprotection .

- Randomized Controlled Trials : In trials comparing this compound with lansoprazole for GERD treatment, results indicated that while both medications were effective at reducing heartburn frequency, this compound was statistically inferior regarding symptom severity and patient satisfaction during maintenance treatment .

- Synthesis Improvement Studies : Research has focused on optimizing synthesis methods for Lafutidine to reduce the formation of this compound as an impurity. This work has highlighted the importance of reaction conditions in controlling impurity levels during synthesis processes .

作用机制

Dihydro Lafutidine exerts its effects by blocking histamine H2 receptors, thereby inhibiting the secretion of gastric acid . Additionally, it activates calcitonin gene-related peptide, leading to the stimulation of nitric oxide and regulation of gastric mucosal blood flow . This multimodal mechanism enhances its therapeutic efficacy and provides gastroprotective effects.

相似化合物的比较

- Cimetidine

- Ranitidine

- Famotidine

- Nizatidine

Comparison: Dihydro Lafutidine stands out due to its enhanced stability and bioavailability compared to other histamine H2 receptor antagonists . It also exhibits a unique multimodal mechanism of action, providing both acid suppression and mucosal protection . This makes it a valuable therapeutic option for treating gastrointestinal disorders.

生物活性

Dihydro Lafutidine is a derivative of Lafutidine, a histamine H2-receptor antagonist primarily used for its gastroprotective properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

This compound functions primarily as an H2-receptor antagonist, which inhibits gastric acid secretion. This mechanism is crucial for its therapeutic effects in treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). The compound also exhibits gastroprotective activities that enhance mucosal blood flow and promote healing of gastric mucosa.

Key Mechanisms:

- Inhibition of Gastric Acid Secretion : this compound reduces both daytime and nighttime gastric acid secretion, similar to other H2-receptor antagonists like famotidine .

- Gastroprotective Effects : It enhances mucosal blood flow and stimulates the release of protective gastrointestinal peptides such as calcitonin gene-related peptide (CGRP) and somatostatin .

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound. A notable study involved administering this compound to healthy volunteers and measuring plasma concentrations of various gastrointestinal peptides.

Study Findings:

- Increased Peptide Concentrations : Following administration of this compound, significant increases in plasma concentrations of CGRP and somatostatin were observed at 60 and 90 minutes post-ingestion. This suggests a potential role in modulating postprandial acid secretion .

- pH Elevation : The administration of this compound resulted in elevated intragastric pH levels, indicating reduced acidity which is beneficial for ulcer healing .

Comparative Biological Activity

To better understand the biological activity of this compound compared to other H2-receptor antagonists, the following table summarizes key pharmacological parameters:

| Compound | Mechanism | Main Effects | Increase in CGRP/Somatostatin |

|---|---|---|---|

| This compound | H2-receptor antagonist | Inhibits gastric acid, enhances mucosal blood flow | Significant at 60/90 min |

| Famotidine | H2-receptor antagonist | Inhibits gastric acid | Moderate increase |

| Ranitidine | H2-receptor antagonist | Inhibits gastric acid | Lower than this compound |

Case Studies

Case Study 1: Efficacy in GERD Treatment

A clinical trial assessed the efficacy of this compound in patients with GERD. The results demonstrated a significant reduction in symptoms compared to a placebo group, highlighting its effectiveness in managing acid-related disorders.

Case Study 2: Mucosal Healing

A study focused on patients with peptic ulcers treated with this compound showed accelerated healing rates and improved patient outcomes. The enhanced mucosal blood flow was identified as a critical factor contributing to this effect.

属性

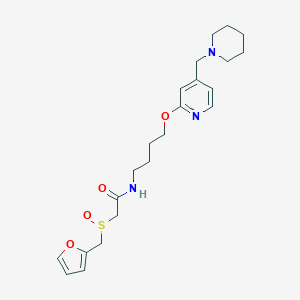

IUPAC Name |

2-(furan-2-ylmethylsulfinyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybutyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h6-8,10,14-15H,1-5,9,11-13,16-18H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNROJCVYGRYJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OCCCCNC(=O)CS(=O)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445252 | |

| Record name | Dihydro Lafutidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118288-14-5 | |

| Record name | Dihydro Lafutidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。